11-methyl-11H-benzo[b]fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-methyl-11H-benzo[b]fluorene is a polycyclic aromatic hydrocarbon with the molecular formula C18H14 It is a derivative of benzo[b]fluorene, where a methyl group is attached to the 11th position of the fluorene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-methyl-11H-benzo[b]fluorene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromobiphenyl with a suitable organometallic reagent, followed by cyclization, can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions used in laboratory synthesis to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
11-methyl-11H-benzo[b]fluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions are commonly used, with reagents such as aluminum chloride.
Major Products Formed
Oxidation: 11-methyl-11H-benzo[b]fluorenone.
Reduction: 11-methyl-11H-dihydrobenzo[b]fluorene.
Substitution: Various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
11-methyl-11H-benzo[b]fluorene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studies have explored its interactions with biological macromolecules.
Industry: Used in the production of advanced materials and as a component in organic electronic devices
Wirkmechanismus
The mechanism of action of 11-methyl-11H-benzo[b]fluorene involves its interaction with various molecular targets. Its polycyclic aromatic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular processes. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[b]fluorene: The parent compound without the methyl group.
11H-benzo[b]fluorenone: The oxidized form of 11-methyl-11H-benzo[b]fluorene.
Dihydrobenzo[b]fluorene: The reduced form.
Uniqueness
This compound is unique due to the presence of the methyl group at the 11th position, which can influence its chemical reactivity and interactions with other molecules. This structural modification can lead to different physical and chemical properties compared to its analogs .
Eigenschaften
CAS-Nummer |
77969-74-5 |
---|---|
Molekularformel |
C18H14 |
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
11-methyl-11H-benzo[b]fluorene |
InChI |
InChI=1S/C18H14/c1-12-15-8-4-5-9-16(15)18-11-14-7-3-2-6-13(14)10-17(12)18/h2-12H,1H3 |
InChI-Schlüssel |
BFGHOMNFEAELOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=CC=CC=C2C3=CC4=CC=CC=C4C=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.